molecular formula C17H17NO2 B5120818 N-benzyl-4-prop-2-enoxybenzamide

N-benzyl-4-prop-2-enoxybenzamide

Cat. No.: B5120818
M. Wt: 267.32 g/mol
InChI Key: QTXPMYVLPVHJPO-UHFFFAOYSA-N
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Description

N-Benzyl-4-prop-2-enoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a propenoxy (allyloxy) substituent at the para position of the benzamide ring.

Properties

IUPAC Name

N-benzyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXPMYVLPVHJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-prop-2-enoxybenzamide typically involves the condensation of 4-prop-2-enoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-4-prop-2-enoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-benzyl-4-prop-2-enoxybenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Reference
This compound C₁₇H₁₇NO₂ 267.33* Benzyl, propenoxy N/A N/A -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁BrN₂O₄ 367.15 Bromo, methoxy, nitro N/A N/A
N-(4-Methoxy-3-prop-2-ynyl-benzothiazole)-4-methylbenzamide C₁₉H₁₆N₂O₂S 336.40 Methoxy, propynyl, benzothiazole 4.0 3
4-Methyl-N-(4-prop-2-enoxyphenyl)benzamide C₁₈H₁₇NO₂ 279.34* Methyl, propenoxy N/A N/A
Key Observations:
  • Substituent Effects: The propenoxy group in this compound and 4-methyl-N-(4-prop-2-enoxyphenyl)benzamide introduces an alkene bond, which may enhance reactivity in click chemistry or polymerization compared to saturated chains. The benzothiazole ring in the compound from contributes to aromatic stacking interactions and elevates XLogP3 (lipophilicity), suggesting improved membrane permeability.

Limitations of Available Data

  • Experimental data for this compound (e.g., melting point, solubility, bioactivity) are absent in the provided evidence.
  • Physicochemical parameters (XLogP3, hydrogen bond acceptors) are only available for the benzothiazole derivative , limiting direct comparisons.

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